

Technical Guide: Thermodynamic Characterization of 2-Cyclohexenylsulfamic Acid Derivatives

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Compound of Interest

Compound Name:	Sulfamic acid, 2-cyclohexen-1-yl-
CAS No.:	66393-80-4
Cat. No.:	B12658293

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Chemical Identity and Structural Significance

2-Cyclohexenylsulfamic acid is a structural analog of the artificial sweetener Cyclamate (Cyclohexylsulfamic acid). It differs by the presence of a double bond at the C2-C3 position of the cyclohexane ring.

- Significance in Drug Development:
 - Impurity Profiling: It is a potential degradation product or synthetic impurity in cyclamate production (via partial hydrogenation of aniline or dehydration processes).
 - Metabolic Intermediate: The allylic position is metabolically active (cytochrome P450 oxidation), making this derivative a critical target for stability and toxicity studies.
 - Bioisosterism: The introduction of the double bond constrains the ring conformation (half-chair vs. chair), altering receptor binding thermodynamics compared to the saturated parent.

Structural Comparison

Feature	Cyclohexylsulfamic Acid (Cyclamate)	2-Cyclohexenylsulfamic Acid	Impact on Thermodynamics
Hybridization	(All ring carbons)	(C2, C3)	Increased ring strain; restricted conformational entropy.
Electronic Effect	Inductive (+I) alkyl group	Inductive (-I) allylic group	Electron-withdrawing alkene lowers pKa (increases acidity).
Reactivity	Stable secondary amine scaffold	Allylic amine scaffold	High susceptibility to acid-catalyzed hydrolysis (S1 pathway).

Comparative Thermodynamic Data

Note: Values for 2-Cyclohexenylsulfamic acid are predicted based on substituent constants () and linear free energy relationships (LFER) using Cyclamate as the reference standard.

Table 1: Physicochemical & Thermodynamic Parameters

Parameter	Cyclamate (Ref. Data)	2-Cyclohexenyl Derivative (Predicted)	Rationale
pKa (Acid Dissociation)	1.6 – 1.9	1.3 – 1.5	The carbons exert an electron-withdrawing effect, stabilizing the sulfamate anion more effectively than the saturated ring.
LogP (Octanol/Water)	~0.68	~0.45	The double bond increases polarity slightly due to -electron density, lowering lipophilicity.
Enthalpy of Fusion ()	22.5 kJ/mol	~18 kJ/mol	The "kink" from the double bond disrupts crystal packing efficiency, likely lowering the melting point and enthalpy of fusion.
Solubility (Water, 25°C)	130 g/L (Na salt)	>140 g/L	Lower lattice energy (packing disruption) generally favors dissolution.
Hydrolysis Rate ()	Slow (years at pH 7)	Fast (days/weeks)	Allylic nitrogen activation facilitates C-N bond cleavage under acidic conditions.

Experimental Protocols for Thermodynamic Profiling

To validate the predicted values above, the following self-validating experimental protocols should be employed.

Protocol A: Determination of Solubility Thermodynamics

Objective: Determine

(Enthalpy of Solution) and

(Entropy of Solution).

- Preparation: Prepare saturated solutions of the 2-cyclohexenylsulfamic acid (or salt) in water at 5 distinct temperatures (e.g., 293K, 298K, 303K, 308K, 313K).
- Equilibration: Stir for 24 hours; filter through a 0.45 μ m PTFE membrane.
- Quantification: Analyze filtrate concentration via HPLC-UV (210 nm) or LC-MS/MS (negative mode, transition 176 \rightarrow 79).
- Data Analysis: Plot $\ln C_{sat}$ vs. $1/T$ (Van't Hoff Plot).
 - Slope:
 - Intercept:

Protocol B: Hydrolysis Kinetics (Stability Profiling)

Objective: Determine the activation energy (

) of the degradation pathway.

- Setup: Dissolve compound (10 mM) in buffers at pH 1.2, 4.5, and 7.4.
- Incubation: Incubate aliquots at 40°C, 60°C, and 80°C.
- Sampling: Withdraw samples at

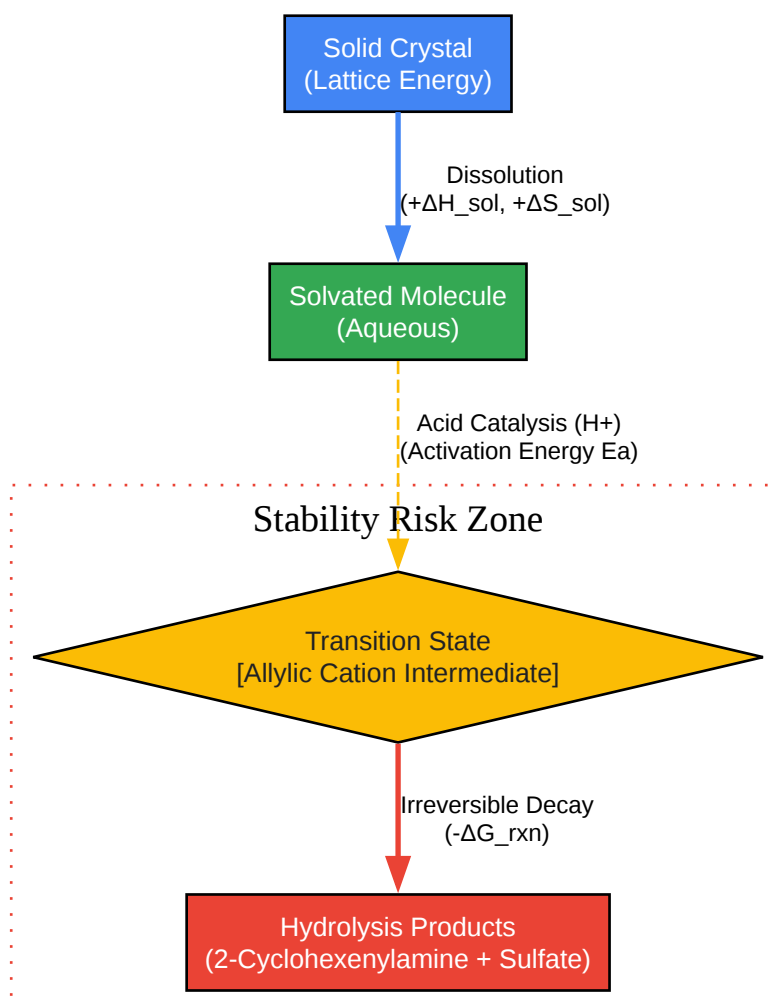
hours. Quench immediately with cold acetonitrile.
- Analysis: Monitor the disappearance of the parent peak and appearance of 2-cyclohexenylamine and sulfate ions.
- Calculation: Use the Arrhenius equation:

Mechanism of Action & Degradation Pathways

The thermodynamic instability of the 2-cyclohexenyl derivative stems from the allylic activation of the C-N bond. Unlike the robust cyclohexyl-N bond in cyclamate, the 2-cyclohexenyl cation (formed upon cleavage) is resonance-stabilized, lowering the activation energy for hydrolysis.

Visualization: Hydrolysis & Thermodynamic Cycle

The following diagram illustrates the degradation pathway and the thermodynamic solubility cycle.



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Caption: Thermodynamic cycle showing the dissolution equilibrium (blue) and the competing irreversible kinetic instability pathway (red/yellow) driven by allylic resonance.

References

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